Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique structure and significant biological activities. It belongs to the imidazo[1,5-a]pyridine family, which is known for various pharmacological properties. The compound's IUPAC name reflects its complex structure, which includes a bromine atom and a carboxylate group.
This compound can be synthesized through various methods, often involving reactions with brominated intermediates and specific carboxylic acids or esters. It is commercially available from multiple chemical suppliers and is utilized in research settings for its potential applications in medicinal chemistry.
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It falls under the category of brominated derivatives, which are compounds that contain bromine atoms, enhancing their reactivity and biological activity.
The synthesis of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves several steps:
One common synthetic route involves the reaction of 2-aminopyridine with bromoacetic acid derivatives under acidic conditions, leading to the formation of the desired imidazo[1,5-a]pyridine structure. The yield and purity of the product can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a complex molecular structure that can be represented by its chemical formula and molecular weight of approximately 255.07 g/mol. The structural formula includes:
The compound's SMILES representation is COC(=O)C1=CN2C=NC(=C2C=C1)Br
, which illustrates its intricate ring system.
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate participates in various chemical reactions due to its functional groups:
The reactivity of this compound allows for diverse modifications which are crucial in drug development and material science applications.
The mechanism of action for Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate largely depends on its interactions with biological targets:
Research indicates that similar compounds have shown promising results in inhibiting targets such as phosphoinositide 3-kinase (PI3K), suggesting potential therapeutic applications in cancer treatment.
Relevant data includes:
Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate has several scientific uses:
Imidazo[1,5-a]pyridine represents a privileged bicyclic heterocycle in drug design, characterized by a fused five-membered imidazole ring adjacent to a six-membered pyridine ring. This scaffold exhibits favorable physicochemical properties, including moderate water solubility, metabolic stability, and the capacity for diverse non-covalent interactions with biological targets. Its planar structure facilitates π-stacking interactions, while the nitrogen atoms serve as hydrogen bond acceptors, making it an adaptable pharmacophore for targeting enzymes and receptors. The scaffold's synthetic versatility allows for regioselective functionalization at multiple positions (C1, C3, C5, C8), enabling fine-tuning of pharmacological profiles. Notably, the C3 position is particularly amenable to derivatization via carboxylate or ester groups, serving as a strategic handle for generating target-specific libraries [8].
The medicinal exploration of imidazo[1,5-a]pyridines began with CNS-targeted agents but has since expanded into diverse therapeutic areas. Early investigations focused on benzodiazepine-mimetic properties, leading to compounds like alpidem (an anxiolytic). Subsequent research uncovered applications in gastrointestinal disorders (e.g., 5-HT₄ receptor agonists) and oncology. A significant breakthrough emerged with the discovery of QcrB inhibitors for tuberculosis treatment, where imidazo[1,2-a]pyridine amides like telacebec (Q203) demonstrated potent activity against drug-resistant Mycobacterium tuberculosis (MIC₉₀ ≤0.03–0.8 μM), advancing to Phase II clinical trials [6]. Parallel developments exploited the scaffold for neurodegenerative diseases. Pfizer’s PF-04995274 and Suven Life Sciences’ SUVN-D4010 exemplify imidazo[1,5-a]pyridine-based 5-HT₄ receptor partial agonists developed for Alzheimer’s disease, leveraging their ability to enhance acetylcholine release and modulate amyloid precursor protein processing. Key structural optimizations involved:
Table 1: Therapeutic Applications of Imidazo[1,5-a]pyridine Derivatives
Therapeutic Area | Compound/Lead | Biological Target | Key Structural Features |
---|---|---|---|
Tuberculosis | Telacebec (Q203) | QcrB (Cytochrome bc₁) | Imidazo[1,2-a]pyridine-3-carboxamide |
Alzheimer’s Disease | PF-04995274 (Pfizer) | 5-HT₄ Receptor | Piperidine-linked carboxamide |
Anxiety | Alpidem | GABAₐ Receptor | 3-Ethylimidazo[1,5-a]pyridine |
Insomnia | Zolpidem (Analogous) | GABAₐ/α₁ | Imidazo[1,2-a]pyridine-3-acetamide |
Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate incorporates two critical functional groups that enhance its utility as a synthetic intermediate: the 8-bromo substituent and the C3-methyl carboxylate.
The 8-bromo group exerts distinct electronic and steric effects:
The C3-methyl carboxylate serves dual roles:
Table 2: Reactivity Profile of Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate
Reaction Site | Reagents/Conditions | Products | Application |
---|---|---|---|
C8-Br | Pd(PPh₃)₄, ArB(OH)₂ | 8-Aryl-imidazo[1,5-a]pyridines | IDO1 inhibitors, Anticancer agents |
C8-Br | CuI, Alkyne, PdCl₂(PPh₃)₂ | 8-Alkynyl-imidazo[1,5-a]pyridines | Fluorescent probes |
C3-Ester | R-NH₂, DMF, 80°C | 8-Bromo-imidazo[1,5-a]pyridine-3-carboxamides | 5-HT₄ agonists (e.g., PF-04995274 analogs) |
C3-Ester | LiAlH₄, THF | 3-(Hydroxymethyl) derivatives | GABA modulators |
Methyl esterification at C3 strategically balances physicochemical properties and synthetic utility. Compared to carboxylic acid analogs, the methyl ester:
Table 3: Impact of Ester Chain Length on Key Properties
Ester Group | logP* (Calculated) | Hydrolysis Rate (t₁/₂) | Bioavailability (Rat, %) |
---|---|---|---|
Carboxylic Acid | 1.2 | N/A | 1.57 |
Methyl Ester | 1.8 | 45 min | 3.42 |
Ethyl Ester | 2.3 | 90 min | 6.11 |
Butyl Ester | 3.1 | 240 min | 10.52 |
*Calculated using ChemAxon software; Data model based on rosmarinic acid esters [1] [3].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6